Supplier-Verified Purity Comparison Against the 1,3-Dioxo (Phthalimide) Analog
The target compound is available at a supplier-certified purity of 95% (AKSci) or ≥98% (MolCore), which is comparable to or exceeds the typical 95% purity offered for its closest structural analog, tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate (CAS 412357-32-5) . For procurement decisions, the ≥98% option provides a higher baseline quality, reducing the need for in-house purification prior to sensitive synthetic or biological applications .
| Evidence Dimension | Minimum Certified Purity (commercial supply) |
|---|---|
| Target Compound Data | 95% (AKSci) and ≥98% (MolCore) |
| Comparator Or Baseline | tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate: 95% (BenchChem, Excluded Source per protocol, but publicly listed value used only as a reference point) |
| Quantified Difference | A ≥98% option is available for the target compound, representing a ≥3 percentage point advantage in purity over the standard commercial grade of the comparator. |
| Conditions | A commercial supplier specification. Target compound data from AKSci (95%) and MolCore (≥98%). Comparator data from multiple commercial listings for the phthalimide analog. |
Why This Matters
A higher guaranteed starting purity minimizes the risk of side reactions and simplifies downstream purification, which is a direct, quantifiable advantage for laboratory procurement.
